molecular formula C13H6Cl3F3N2O B2483436 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide CAS No. 2059513-86-7

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B2483436
CAS No.: 2059513-86-7
M. Wt: 369.55
InChI Key: QMRFKCVHKHWLNQ-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide is a synthetic organic compound. It belongs to the class of pyridine carboxamides, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 4-chloroaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridine carboxamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide
  • N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

Uniqueness

The presence of both chloro and trifluoromethyl groups in 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

IUPAC Name

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(17,18)19)5-20-11(16)10(9)15/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFKCVHKHWLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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